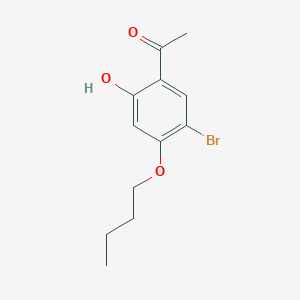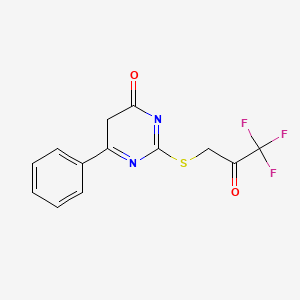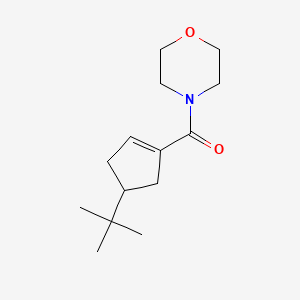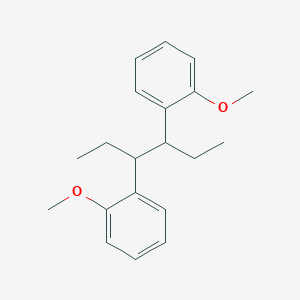![molecular formula C18H38O2Sn B14278517 Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane CAS No. 136981-88-9](/img/structure/B14278517.png)
Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane is an organotin compound with the molecular formula C18H38O2Sn It is a derivative of stannane, where the tin atom is bonded to a butenyl group substituted with a methoxymethoxy moiety
Vorbereitungsmethoden
The synthesis of tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane typically involves the reaction of tributylstannyl lithium with a suitable butenyl halide precursor . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism by which tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. Tin has a high affinity for sulfur, which can be exploited in reactions with sulfur-containing biomolecules. The compound can also participate in radical reactions, where the tin atom acts as a radical stabilizer . These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane can be compared with other similar organotin compounds, such as:
Tributylstannane: A simpler organotin compound without the butenyl substitution.
Tributyl[(3E)-4-(methoxymethoxy)-3-buten-2-yl]stannane: A stereoisomer with a different configuration of the butenyl group.
This compound: Another stereoisomer with a different configuration of the butenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
136981-88-9 |
|---|---|
Molekularformel |
C18H38O2Sn |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
tributyl-[4-(methoxymethoxy)but-3-en-2-yl]stannane |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-3-4-5-8-6-7-2;3*1-3-4-2;/h3-5H,6H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
FVUIUPLNKMLNIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)C=COCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

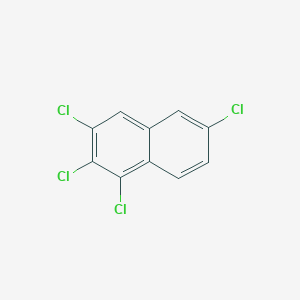
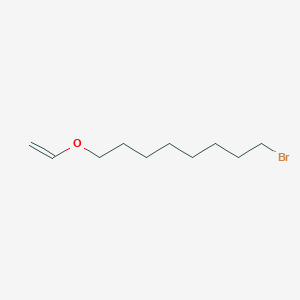
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)
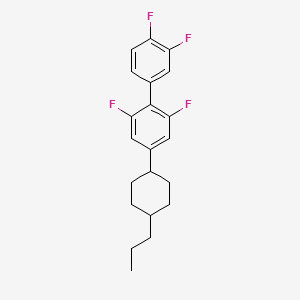
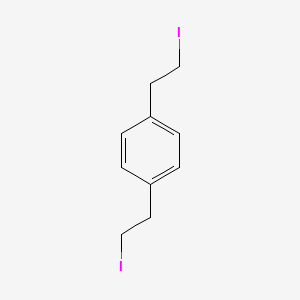

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
